molecular formula C15H10BrClN4S B15087616 4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-06-0

4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15087616
CAS No.: 478255-06-0
M. Wt: 393.7 g/mol
InChI Key: KIQGNIWASKVMQQ-GIJQJNRQSA-N
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Description

4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. The compound features a 4-bromobenzylidene group at the 4-position and a 3-chlorophenyl substituent at the 3-position of the triazole ring. Its molecular formula is C₁₅H₁₀BrClN₄S, with a molecular weight of 408.7 g/mol. The structure is characterized by a conjugated π-system due to the imine (C=N) bond and aromatic rings, which may enhance its electronic properties and biological interactions.

Synthesis typically involves the condensation of 4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-bromobenzaldehyde under acidic conditions (e.g., glacial acetic acid in ethanol), followed by purification via crystallization or chromatography . The compound’s structure is confirmed using IR spectroscopy (C=N stretch at ~1600 cm⁻¹, S-H at ~2550 cm⁻¹) and ¹H/¹³C NMR (aromatic proton signals between δ 7.2–8.5 ppm, imine proton at δ ~8.9 ppm) .

Properties

CAS No.

478255-06-0

Molecular Formula

C15H10BrClN4S

Molecular Weight

393.7 g/mol

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClN4S/c16-12-6-4-10(5-7-12)9-18-21-14(19-20-15(21)22)11-2-1-3-13(17)8-11/h1-9H,(H,20,22)/b18-9+

InChI Key

KIQGNIWASKVMQQ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of SALOR-INT L229776-1EA involves several steps. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 3-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to yield the triazole derivative . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.

Chemical Reactions Analysis

SALOR-INT L229776-1EA undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound belonging to the triazole derivatives class. It has a molecular weight of approximately 393.69 g/mol. The presence of bromine and chlorine substituents on the benzylidene and phenyl groups enhances its chemical reactivity and potential biological activity. The unique arrangement of its functional groups allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Scientific Research Applications
The applications of 4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione span various fields:

  • Antimicrobial Properties Compounds in the triazole class are known for their antimicrobial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains and fungi, potentially due to the presence of both the triazole ring and the thione functionality.
  • Increased Cytotoxicity Modifications to its structure can lead to enhanced biological effects, including increased cytotoxicity against cancer cell lines.
  • Interaction with Biological Macromolecules Interaction studies involving 4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione have shown that it can interact with various biological macromolecules.

Several compounds share structural similarities with 4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-p-tolyl-4H-1,2,4-triazol-4-amineContains a p-tolyl groupExhibits different biological activities compared to triazoles with halogen substitutions
3-(3-chlorophenyl)-1H-1,2,4-triazoleLacks thione functionalityFocused more on antibacterial activity than antifungal
5-(benzylideneamino)-3-p-tolyltriazoleSimilar amino and benzylidene groupsShows enhanced activity due to additional methyl groups

Mechanism of Action

The mechanism of action of SALOR-INT L229776-1EA is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and hydrosulfide functional groups. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazole-Thione Derivatives

Compound Name R₁ (Position 4) R₂ (Position 3) Key Properties/Activities References
4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-Bromobenzylidene 3-Chlorophenyl Hypothesized antimicrobial/anti-inflammatory activity (based on structural analogs)
4-((4-Chlorobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-Chlorobenzylidene 4-Fluorophenyl Anti-inflammatory activity (IC₅₀ = 12 μM in COX-2 inhibition assays)
4-((3-Bromobenzylidene)amino)-5-(4-trifluoromethylphenyl)-1H-1,2,4-triazole-3-thiol 3-Bromobenzylidene 4-Trifluoromethylphenyl Moderate antifungal activity (MIC = 32 μg/mL against Candida albicans)
4-((4-Fluorobenzylidene)amino)-3-(1-(4-isobutylphenyl)ethyl)-1H-1,2,4-triazole-5(4H)-thione 4-Fluorobenzylidene 4-Isobutylphenyl Enhanced solubility due to hydrophobic isobutyl group; crystallizes via N-H∙∙∙S hydrogen bonds
4-((4-Nitrobenzylidene)amino)-3-(1-(2-fluorobiphenyl)ethyl)-1H-1,2,4-triazole-5(4H)-thione 4-Nitrobenzylidene 2-Fluorobiphenyl High thermal stability (mp = 179°C); electron-withdrawing nitro group enhances reactivity

Key Observations:

  • Halogen Substituents : Bromine and chlorine at the para-position of the benzylidene group (e.g., 4-bromo, 4-chloro) improve lipophilicity and membrane permeability, critical for antimicrobial activity .
  • Aromatic Diversity : Fluorophenyl or biphenyl groups at R₂ improve π-π stacking interactions with enzyme active sites, as seen in COX-2 inhibition .

Table 2: Reported Bioactivities of Triazole-Thione Derivatives

Compound Name Activity Type Potency/Results Mechanism/Notes References
3-(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione (159) Anti-inflammatory IC₅₀ = 10 μM (COX-2 inhibition) Selective COX-2 inhibition due to methoxy group
(E)-4-((3,4-Dimethoxybenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione Antimicrobial MIC = 16 μg/mL (vs. S. aureus) Synergistic effect of dimethoxy and methyl groups
3-(Adamantan-1-yl)-4-[(E)-(2-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione Antiviral EC₅₀ = 5 μM (vs. influenza A) Adamantane moiety enhances viral fusion inhibition
4-((4-Chlorobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione Cytotoxic IC₅₀ = 8 μM (vs. MCF-7 breast cancer cells) Fluorophenyl group enhances DNA intercalation

Trends:

  • Anti-inflammatory Activity: Compounds with methoxy or chloro substituents exhibit COX-2 selectivity, while nitro derivatives show non-specific inhibition .
  • Antimicrobial Potency : Electron-withdrawing groups (e.g., -Br, -Cl) correlate with broader-spectrum activity against Gram-positive bacteria and fungi .

Physicochemical and Crystallographic Comparisons

  • Melting Points : Derivatives with nitro or trifluoromethyl groups exhibit higher melting points (>170°C) due to strong intermolecular dipole interactions .
  • Hydrogen Bonding : C-H∙∙∙S and N-H∙∙∙S interactions stabilize crystal packing, as observed in 4-fluorophenyl derivatives (e.g., S(6) and R₂²(8) motifs in ).
  • Solubility : Hydrophobic substituents (e.g., isobutyl, biphenyl) reduce aqueous solubility but improve lipid bilayer penetration .

Biological Activity

4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic compound belonging to the class of triazole derivatives. Its structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is C14H13BrClN3SC_{14}H_{13}BrClN_3S, with a molecular weight of approximately 393.69 g/mol. The compound contains functional groups such as bromine and chlorine that enhance its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibits significant antimicrobial activity against various bacterial strains and fungi. The presence of the triazole ring is crucial for its bioactivity, as triazoles are known for their ability to inhibit the synthesis of ergosterol in fungal cell membranes and interfere with bacterial cell wall synthesis.

Table 1: Antimicrobial Activity Against Pathogens

PathogenActivity ObservedReference
Staphylococcus aureus Inhibition (MIC < 50 µg/mL)
Escherichia coli Moderate inhibition (MIC ~100 µg/mL)
Candida albicans Significant antifungal activity (MIC < 20 µg/mL)

The compound's efficacy against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential.

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies demonstrate that it exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 15.5
A549 12.3
HeLa 18.7

The IC50 values indicate that the compound can effectively inhibit cell proliferation at relatively low concentrations.

The mechanism by which 4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione exerts its biological effects is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell wall synthesis in bacteria and ergosterol synthesis in fungi.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Interaction with DNA : Preliminary studies suggest that it might interact with DNA or RNA synthesis processes in both bacterial and cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibit enhanced activity when combined with known antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant strains .
  • Another investigation focused on the structural modifications of triazole derivatives showed that specific substitutions can increase lipophilicity and membrane permeability, enhancing bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-((4-bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between a substituted hydrazine-carbothioamide intermediate and 4-bromobenzaldehyde. For example, refluxing 3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione derivatives with aromatic aldehydes in ethanol or methanol under acidic (e.g., HCl) or basic conditions yields Schiff base derivatives. Optimization involves adjusting solvent polarity, temperature (60–80°C), and reaction time (6–12 hours) to improve yield and purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon signals (e.g., thiocarbonyl C=S at ~165 ppm).
  • IR : The thiocarbonyl (C=S) stretch appears at 1150–1250 cm1^{-1}, and imine (C=N) vibrations at 1600–1620 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 423.96 for C15H _{15}H _{10}BrClN$ _{4}S) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screenings focus on antimicrobial and anti-inflammatory assays. For example:

  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus (zone of inhibition ≥10 mm at 100 µg/mL).
  • Anti-inflammatory : COX-2 inhibition assays (IC50_{50} values compared to standard drugs like ibuprofen) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : SC-XRD with SHELXL refinement (via programs like WinGX or OLEX2) determines bond lengths, angles, and torsion angles. For example:

  • Crystal System : Monoclinic (space group C2/c) with a = 17.6694 Å, b = 15.5299 Å, c = 18.0855 Å, β = 102.955° .
  • Key Features : Planarity of the triazole ring (deviation <0.02 Å) and dihedral angles between substituents (e.g., 85.3° between 4-bromophenyl and 3-chlorophenyl groups) .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Methodological Answer :

  • Halogen Effects : Bromine at the para-position enhances lipophilicity (logP ~3.5), improving membrane permeability. Chlorine at the 3-phenyl group increases steric bulk, affecting target binding (e.g., enzyme active sites).
  • SAR Studies : Compare IC50_{50} values of analogs (e.g., 4-fluoro vs. 4-bromo derivatives) in enzyme inhibition assays .

Q. What strategies address discrepancies in crystallographic data refinement (e.g., high R-factors or disordered atoms)?

  • Methodological Answer :

  • Disorder Handling : Use PART instructions in SHELXL to model split positions for disordered substituents (e.g., rotating methoxy groups).
  • Data Quality : Ensure high data-to-parameter ratios (>15:1) by collecting high-resolution data (≤0.8 Å) and applying multi-scan absorption corrections .

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